![molecular formula C17H36NO3P B14588710 Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate CAS No. 61264-47-9](/img/structure/B14588710.png)
Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers
Preparation Methods
The synthesis of Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate typically involves the esterification reaction between a carboxylic acid and an alcohol. The reaction conditions often require an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphanyl groups into molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate can be compared with other esters and phosphanyl-containing compounds:
Ethyl acetate: A simple ester used as a solvent and in the production of perfumes.
Methyl butyrate: Another ester known for its fruity odor and use in flavorings.
Phosphine derivatives: Compounds containing phosphanyl groups, used in catalysis and as ligands in coordination chemistry.
Properties
CAS No. |
61264-47-9 |
|---|---|
Molecular Formula |
C17H36NO3P |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl 3-[butoxy-(dibutylamino)phosphanyl]propanoate |
InChI |
InChI=1S/C17H36NO3P/c1-5-9-13-18(14-10-6-2)22(21-15-11-7-3)16-12-17(19)20-8-4/h5-16H2,1-4H3 |
InChI Key |
KKADROZBFSVQHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)P(CCC(=O)OCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


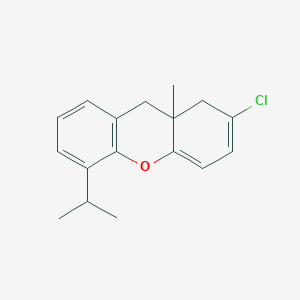


![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)
![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
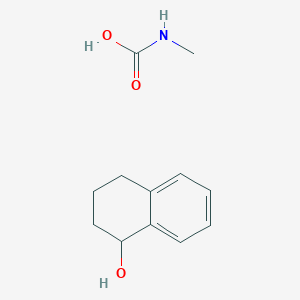
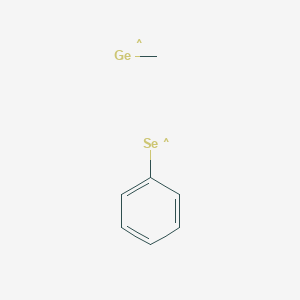
![Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14588662.png)
![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)
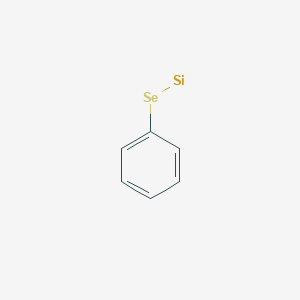
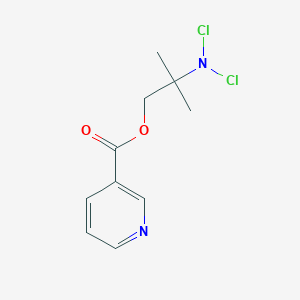
![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)
![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)
